N-cycloheptyl-5-nitrofuran-2-carboxamide

Description

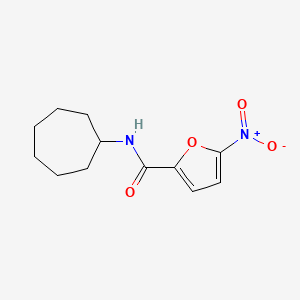

N-cycloheptyl-5-nitrofuran-2-carboxamide is a nitrofuran-derived carboxamide characterized by a cycloheptylamine substituent linked to the 5-nitrofuran-2-carboxylic acid core. Its structure combines the electron-withdrawing nitro group on the furan ring with a bulky cycloheptyl moiety, which may influence solubility, metabolic stability, and target binding compared to simpler analogs.

Properties

IUPAC Name |

N-cycloheptyl-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c15-12(10-7-8-11(18-10)14(16)17)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZRHPAFYYLCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be converted to the desired carboxamide through a series of reactions, including hydrolysis and amide formation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cycloheptyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and reducing agents like hydrogen gas and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of other biologically active compounds.

Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.

Medicine: Research has indicated its potential use in developing new antibiotics to combat drug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-nitrofuran-2-carboxamide involves its reduction by bacterial nitroreductases to form electrophilic intermediates. These intermediates can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis, leading to the death of the bacterial cells . The compound targets multiple pathways, making it effective against a broad range of bacteria.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Electron Effects : The 5-nitro group on the furan ring enhances electrophilicity, a feature shared with Ranitidine’s nitroacetamide impurity, which may contribute to reactivity or toxicity .

- Heterocyclic Cores: Quinoxaline-derived analogs () exhibit planar aromatic systems, favoring intercalation or enzyme inhibition, whereas the cyclohexane carboxamide () lacks π-conjugation, limiting electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.